molecular formula C22H21N5O3 B13979710 4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide

4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide

Cat. No.: B13979710
M. Wt: 403.4 g/mol
InChI Key: NCWGWLLQUVYIOY-UHFFFAOYSA-N
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Description

4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide (CAS#: 1181328-52-8) is a high-quality small molecule compound supplied for research purposes. With a molecular formula of C22H21N5O3 and a molecular weight of 403.4 g/mol, this benzamide derivative belongs to the class of 6-arylimidazo[1,2-a]pyrazine compounds, which have demonstrated significant potential in pharmacological research . This compound is investigated primarily for its inhibitory effects on kinase signaling pathways, which are pivotal in disease pathogenesis. Research indicates that compounds within this structural class exhibit activity against neoplastic and inflammatory diseases, making them valuable tools for studying cancer biology and immune disorders . Its core research value lies in its potential application for studying and developing treatments for B-cell lymphomas, leukemias, and autoimmune conditions . The mechanism of action is associated with the modulation of key cellular signaling pathways. As part of the imidazo[1,2-a]pyrazine scaffold, it is designed to interact with specific kinase targets, thereby inhibiting proliferation and inducing apoptosis in malignant cells . Furthermore, its structure, featuring a 3,4-dimethoxyanilino moiety, is optimized for target engagement and bioavailability in experimental models. This product is intended for non-clinical, non-diagnostic applications and is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers handling this compound should adhere to all applicable laboratory safety standards and regulations.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

4-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide

InChI

InChI=1S/C22H21N5O3/c1-13-10-14(4-6-16(13)20(23)28)17-12-27-9-8-24-22(27)21(26-17)25-15-5-7-18(29-2)19(11-15)30-3/h4-12H,1-3H3,(H2,23,28)(H,25,26)

InChI Key

NCWGWLLQUVYIOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN3C=CN=C3C(=N2)NC4=CC(=C(C=C4)OC)OC)C(=O)N

Origin of Product

United States

Preparation Methods

Chemical Structure and Key Functional Groups

  • Molecular Formula: C22H21N5O3
  • Molecular Weight: 403.4 g/mol
  • Key Features:
    • Imidazo[1,2-a]pyrazine fused heterocycle
    • 3,4-Dimethoxyanilino substituent at position 8 of the heterocycle
    • 2-Methylbenzamide attached at position 6 of the heterocycle

The presence of both amide and anilino substituents, along with methoxy groups, suggests multiple synthetic steps involving aromatic substitution, amide bond formation, and heterocyclic ring construction.

Detailed Stepwise Synthesis Proposal

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Notes
1 Imidazo[1,2-a]pyrazine ring formation Pyrazine derivative + aldehyde or amine Acid catalysis or condensation conditions Imidazo[1,2-a]pyrazine core with halogen substituent Key bicyclic scaffold
2 Halogenation Imidazo[1,2-a]pyrazine core NBS or other halogenating agents 6- or 8-halogenated imidazo[1,2-a]pyrazine Position-specific halogenation
3 Buchwald-Hartwig amination Halogenated imidazo[1,2-a]pyrazine + 3,4-dimethoxyaniline Pd catalyst, ligand, base, solvent 8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazine Introduction of anilino substituent
4 Amide bond formation 2-methylbenzoic acid derivative + amine intermediate Coupling agent (e.g., EDCI, HATU), base, solvent Final compound: 4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide Formation of benzamide moiety

Research Findings and Optimization

  • Catalysts and Ligands: Palladium catalysts such as Pd2(dba)3 with phosphine ligands (e.g., Xantphos) are preferred for Buchwald-Hartwig amination to ensure high coupling efficiency and selectivity.

  • Solvent Choice: Polar aprotic solvents like DMF or toluene are commonly used in cross-coupling and amidation steps to enhance solubility and reaction rates.

  • Temperature and Time: Elevated temperatures (80–120°C) are often required for amination and amidation, with reaction times ranging from several hours to overnight to achieve complete conversion.

  • Purification: Chromatographic techniques or recrystallization are employed to isolate the pure final compound due to the complexity and potential side products.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Advantages Challenges
Imidazo[1,2-a]pyrazine formation Condensation Pyrazine derivative + aldehyde, acid catalyst Efficient ring formation Control of regioselectivity
Halogenation Electrophilic aromatic substitution NBS or halogen source Site-specific halogenation Over-halogenation risk
Anilino substitution Buchwald-Hartwig amination Pd catalyst, phosphine ligand, base High selectivity and yield Catalyst cost, ligand optimization
Amide bond formation Coupling reaction EDCI/HATU, base, solvent Mild conditions, high yield Side reactions with other amines

Chemical Reactions Analysis

Types of Reactions

4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and inferred biological implications compared to analogs:

Compound Name / Identifier Core Structure Position 8 Substitution Position 6 Substitution Key Functional Groups Biological Target/Activity Notable Features
4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide Imidazo[1,2-a]pyrazine 3,4-Dimethoxyanilino 2-Methylbenzamide Methoxy, benzamide Undefined (potential kinase inhibitor) Enhanced lipophilicity from methyl group
4-tert-Butyl-N-(3-{8-[4-(4-methyl-piperazine-1-carbonyl)-phenylamino]-imidazo[1,2-a]pyrazin-6-yl}-phenyl)-benzamide (4ot5) Imidazo[1,2-a]pyrazine 4-(4-Methylpiperazine-carbonyl)anilino Benzamide (4-tert-butyl) Piperazine, tert-butyl BTK inhibitor (IC50 not reported) High-resolution crystal structure (2.05 Å)
4-Methanesulfonyl-N-(3-{8-[4-(morpholine-4-carbonyl)-phenylamino]-imidazo[1,2-a]pyrazin-6-yl}-phenyl)-benzamide (4ot6) Imidazo[1,2-a]pyrazine 4-(Morpholine-carbonyl)anilino Benzamide (4-methanesulfonyl) Morpholine, sulfonyl BTK inhibitor (IC50 not reported) Crystallized with BTK kinase domain
3-(8-((3,4-Dimethoxyphenyl)amino)imidazo[1,2-a]pyrazin-6-yl)benzamide Imidazo[1,2-a]pyrazine 3,4-Dimethoxyanilino Benzamide (3-position) Methoxy, benzamide Undefined Lacks methyl group on benzamide; reduced lipophilicity
1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea Imidazo[1,2-a]pyrazine Urea-linked 4-methoxyphenyl N/A Urea, methoxy Antiproliferative (NSCLC cell lines) Urea moiety enhances hydrogen bonding potential
Mps-BAY2a (N-cyclopropyl-4-{8-[(2-methylpropyl)amino]-6-(quinolin-5-yl)imidazo[1,2-a]pyrazin-3-yl}benzamide) Imidazo[1,2-a]pyrazine Isobutylamino Quinolin-5-yl Quinoline, cyclopropyl MPS1 inhibitor Targets mitotic kinases; in vivo anticancer activity

Key Observations

Substitution at Position 8: The 3,4-dimethoxyanilino group in the target compound contrasts with piperazine/morpholine-carbonyl substituents in BTK inhibitors (e.g., 4ot5, 4ot6). Methoxy groups may favor interactions with hydrophobic kinase pockets, while morpholine/piperazine substituents enhance solubility and hydrogen bonding . Nitroimidazopyrazine derivatives (e.g., 25i, 25g in –2) feature nitro groups, which are electron-withdrawing and may alter redox properties compared to the electron-donating methoxy groups in the target compound.

Substitution at Position 6: The 2-methylbenzamide in the target compound differs from 3-benzamide () and quinoline (Mps-BAY2a). Methylation likely increases metabolic stability and membrane permeability compared to non-methylated analogs . Urea-linked derivatives () exhibit antiproliferative activity via TP53 modulation, whereas benzamide derivatives (e.g., BTK inhibitors) target kinase domains.

Biological Target Specificity: BTK inhibitors (4ot5, 4ot6) bind to the kinase domain via interactions with the hinge region, facilitated by morpholine/piperazine groups . MPS1 inhibitors (e.g., Mps-BAY2a) incorporate bulky quinoline groups for selective mitotic kinase inhibition .

Physicochemical Properties :

  • The 3,4-dimethoxy and methylbenzamide groups in the target compound suggest moderate solubility but improved bioavailability compared to polar urea derivatives .

Biological Activity

The compound 4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide (CAS Number: 1181328-85-7) is a derivative of imidazo[1,2-a]pyrazine and has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and antimicrobial efficacy. This article synthesizes available research findings on the biological activity of this compound, detailing its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H21N5O3
  • Molecular Weight : 403.4 g/mol
  • Chemical Structure : The compound features a complex structure with an imidazo[1,2-a]pyrazine core substituted with a dimethoxyaniline group and a methylbenzamide moiety.

Antitumor Activity

Research indicates that compounds within the imidazo[1,2-a]pyrazine family exhibit significant antitumor properties. In vitro studies have shown that this compound demonstrates selective cytotoxicity against various human cancer cell lines.

Table 1: Antitumor Efficacy Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical Cancer)1.8DNA intercalation and apoptosis induction
SW620 (Colon Cancer)2.5Inhibition of cell proliferation
MCF-7 (Breast Cancer)3.0Induction of cell cycle arrest

The compound's mechanism appears to involve intercalation into double-stranded DNA, disrupting replication processes and promoting apoptosis in cancer cells .

Antimicrobial Activity

While primarily noted for its anticancer properties, preliminary studies also suggest that this compound may exhibit antimicrobial activity. However, results have been mixed:

  • Gram-positive bacteria such as Staphylococcus aureus showed some susceptibility.
  • Gram-negative bacteria , including Escherichia coli, displayed resistance at standard concentrations.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μM
Escherichia coli>64 μM

These findings indicate that while there is some potential for antimicrobial applications, further optimization and testing are required to enhance efficacy .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related compounds to establish a comparative framework for understanding the activity of imidazo[1,2-a]pyrazine derivatives:

  • Study on Amidino-Substituted Imidazopyridines :
    • This study highlighted the antiproliferative effects of various derivatives against human cancer cell lines. Compounds similar in structure to our target compound showed IC50 values ranging from 0.4 to 12.1 μM against different cancers .
  • Synthesis and Evaluation of Related Compounds :
    • Research on related imidazo derivatives demonstrated broad-spectrum antiproliferative activity, reinforcing the therapeutic potential of this chemical class .

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